molecular formula C5H10O B13585122 3-Methyl-3-buten-2-ol, (R)- CAS No. 105228-58-8

3-Methyl-3-buten-2-ol, (R)-

Cat. No.: B13585122
CAS No.: 105228-58-8
M. Wt: 86.13 g/mol
InChI Key: JEYLKNVLTAPJAF-RXMQYKEDSA-N
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Description

3-Methyl-3-buten-2-ol, ®-, also known as isoprenol, is an unsaturated alcohol with the molecular formula C5H10O. It is a clear, colorless liquid with a mild, pleasant odor. This compound is a biogenic volatile organic compound (BVOC) and is emitted by various plants and trees. It is structurally similar to isoprene and is used in various industrial applications, including as a fragrance ingredient and a precursor in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-3-buten-2-ol can be synthesized through several methods. One common synthetic route involves the isomerization of isoprene alcohol in the presence of a catalyst. The catalyst used is typically a granular Raney nickel type metal alloy, which comprises aluminum, nickel, and another metal such as chromium, zinc, molybdenum, or iron. The reaction temperature ranges from 50 to 120 degrees Celsius .

Industrial Production Methods

Industrially, 3-Methyl-3-buten-2-ol is produced by the reaction of formaldehyde with isobutene, followed by the isomerization of the resulting isoprenol. This method is efficient and widely used in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-buten-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive due to the presence of the C=C double bond and the hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include formaldehyde, isobutene, acetone, and various carbonyl compounds .

Mechanism of Action

The mechanism of action of 3-Methyl-3-buten-2-ol involves its interaction with various molecular targets and pathways. For example, in atmospheric chemistry, it undergoes oxidation reactions that contribute to the formation of secondary organic aerosols (SOAs). The compound’s reactivity is influenced by the presence of the C=C double bond and the hydroxyl group, which facilitate various chemical transformations .

Comparison with Similar Compounds

3-Methyl-3-buten-2-ol is similar to other unsaturated alcohols such as 3-Methyl-2-buten-1-ol (prenol) and 2-Methyl-3-buten-2-ol. it is unique due to its specific structure and reactivity:

Properties

CAS No.

105228-58-8

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(2R)-3-methylbut-3-en-2-ol

InChI

InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3/t5-/m1/s1

InChI Key

JEYLKNVLTAPJAF-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=C)C)O

Canonical SMILES

CC(C(=C)C)O

Origin of Product

United States

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